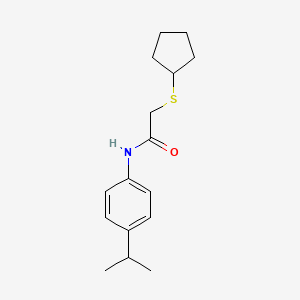![molecular formula C19H23ClO3 B4927802 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance endurance and performance.
Mecanismo De Acción
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and reduced inflammation.
Biochemical and Physiological Effects:
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. It has been shown to increase endurance and performance in animal models of exercise, as well as improve lipid profile and reduce inflammation in human clinical trials. Additionally, 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity, as well as reduce atherosclerosis in human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has several advantages for lab experiments, including its potential to improve energy metabolism and reduce inflammation. However, there are also limitations to its use, such as potential toxicity and the need for further research to fully understand its effects on human health.
Direcciones Futuras
There are several future directions for research on 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, including its potential therapeutic effects on metabolic and cardiovascular diseases, its potential to improve endurance and performance in athletes, and its potential as a treatment for aging-related diseases. Additionally, further research is needed to fully understand the safety and toxicity of 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, as well as its long-term effects on human health.
Métodos De Síntesis
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene can be synthesized by the reaction of 4-methylbenzene-1,2-diamine with 2-chloro-4-methylbenzoyl chloride, followed by the reaction with 4-(2-methoxy-4-methylphenoxy)butyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been extensively studied in animal models and human clinical trials for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve glucose uptake and insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models of obesity and diabetes. In human clinical trials, 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been tested for its potential to improve lipid profile, reduce insulin resistance, and prevent atherosclerosis.
Propiedades
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-14-6-8-17(16(20)12-14)22-10-4-5-11-23-18-9-7-15(2)13-19(18)21-3/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMFUIXSXBBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)
![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)

![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)